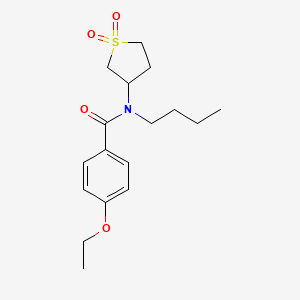

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a benzamide derivative featuring a sulfone-modified tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) group and a 4-ethoxybenzamide core. Its structural uniqueness lies in the combination of a butyl chain for lipophilic interactions and the ethoxy group for electronic modulation of the benzamide aromatic ring.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-3-5-11-18(15-10-12-23(20,21)13-15)17(19)14-6-8-16(9-7-14)22-4-2/h6-9,15H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYRITYUKWPJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H23N2O3S

- Molecular Weight : 307.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may exhibit:

- Antioxidant Activity : The presence of the thiophene ring contributes to the antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : Preliminary studies indicate potential activity against certain bacterial strains.

Pharmacological Effects

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Studies

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Discussion

The biological activity of this compound highlights its potential in various therapeutic areas. Its antioxidant properties could be beneficial in preventing oxidative stress-related diseases, while its anti-inflammatory effects may offer new avenues for treating chronic inflammatory conditions. The antimicrobial activity further positions it as a candidate for addressing antibiotic resistance.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The hexyloxy group in increases lipophilicity (logP ~5.2 estimated) compared to the ethoxy group (logP ~3.8), favoring blood-brain barrier penetration.

Electronic Modulation: Chlorine (in ) and bromine (in ) are electron-withdrawing, polarizing the benzamide ring and enhancing hydrogen bonding with target proteins. The dimethylamino group in provides a basic nitrogen, improving aqueous solubility at physiological pH.

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.